

Catalytic Methods for 2H-Chromene-3-Carbothioamide Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: 2H-chromene-3-carbothioamide

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This document provides detailed application notes and experimental protocols for the catalytic synthesis of **2H-chromene-3-carbothioamide**, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy outlined herein involves a two-step process: (1) the catalytic, multi-component synthesis of a 2-amino-4H-chromene-3-carbonitrile intermediate, followed by (2) the conversion of the nitrile functionality to the desired carbothioamide.

Introduction

The 2H-chromene core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of a carbothioamide group at the 3-position can significantly modulate the molecule's physicochemical properties and biological activity, making these derivatives attractive targets for drug discovery programs. This document details robust and reproducible catalytic methods for their synthesis, emphasizing green chemistry principles and operational simplicity.

Data Presentation: Comparison of Catalytic Methods for Intermediate Synthesis

The synthesis of the key intermediate, 2-amino-4H-chromene-3-carbonitrile, is typically achieved through a one-pot, three-component reaction of a salicylaldehyde derivative, malononitrile, and an active methylene compound. A variety of catalysts have been shown to be effective for this transformation. The following table summarizes the performance of several catalytic systems.

Catalyst	Aldehyde Reactant	Active Methylene Compound	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Pyridine-2-carboxylic acid (15 mol%)	Benzaldehyde	Dimedone	Water:EtOH (1:1)	Reflux	15 min	98	[1][2]
Nano ZnO (0.003 g)	4-Chlorobenzaldehyde	Dimedone	Ethanol	Reflux	10 min	95	[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (30 mol%)	Salicylaldehyde	Nitromethane	Water	Room Temp.	6 h	85	[4]
Sodium Carbonate (5 mol%)	4-Nitrobenzaldehyde	Resorcinol	Water	Room Temp.	2 h	92	[5][6]
Piperidine (20 mol%)	4-Methoxybenzaldehyde	3,4-Methylenedioxyphenol	Ethanol	Room Temp.	20 h	85	[7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the 2-amino-4H-chromene-3-carbonitrile intermediate and its subsequent conversion to **2H-chromene-3-carbothioamide**.

Protocol 1: Organocatalytic Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol utilizes the efficient and environmentally friendly pyridine-2-carboxylic acid catalyst in an aqueous ethanol mixture.^{[1][2]}

Materials and Reagents:

- Benzaldehyde
- Malononitrile
- Dimedone
- Pyridine-2-carboxylic acid (P2CA)
- Ethanol (EtOH)
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Standard laboratory glassware for workup and purification

Procedure:

- To a 50 mL round-bottom flask, add benzaldehyde (3 mmol, 0.306 g), malononitrile (3 mmol, 0.198 g), and dimedone (3 mmol, 0.420 g).

- Add a solvent mixture of water and ethanol (1:1, 10 mL).
- Add pyridine-2-carboxylic acid (15 mol%, 0.45 mmol, 0.055 g) to the reaction mixture.
- Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
- Heat the reaction mixture to reflux and stir vigorously for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
- Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
- Dry the product under vacuum to afford pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Expected Yield: ~98%

Protocol 2: Conversion of 2-Amino-4H-chromene-3-carbonitrile to 2-Amino-4H-chromene-3-carbothioamide

This protocol describes a general method for the conversion of the nitrile intermediate to the final thioamide product using hydrogen sulfide gas in the presence of a base catalyst.

Materials and Reagents:

- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (from Protocol 1)
- Pyridine
- Triethylamine
- Ethanol

- Hydrogen sulfide (H_2S) gas (use in a well-ventilated fume hood)
- Three-neck round-bottom flask
- Gas inlet tube
- Magnetic stirrer
- Standard laboratory glassware for workup and purification

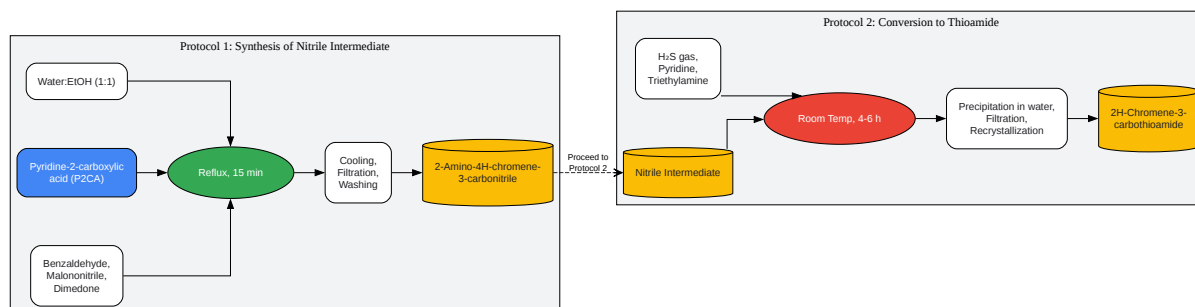
Procedure:

- In a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve the 2-amino-4H-chromene-3-carbonitrile (1 mmol) in a mixture of pyridine (10 mL) and triethylamine (0.5 mL).
- Bubble a slow stream of hydrogen sulfide (H_2S) gas through the solution at room temperature. Caution: H_2S is a toxic gas. This step must be performed in a well-ventilated fume hood.
- Continue stirring and bubbling H_2S for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Once the reaction is complete, stop the H_2S flow and purge the flask with nitrogen gas to remove any residual H_2S .
- Pour the reaction mixture into ice-cold water (50 mL).
- The solid thioamide product will precipitate. Collect the solid by vacuum filtration.
- Wash the solid with copious amounts of water to remove pyridine and triethylamine salts.
- Recrystallize the crude product from ethanol to obtain the pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbothioamide.

Expected Yield: Moderate to high, depending on the specific substrate.

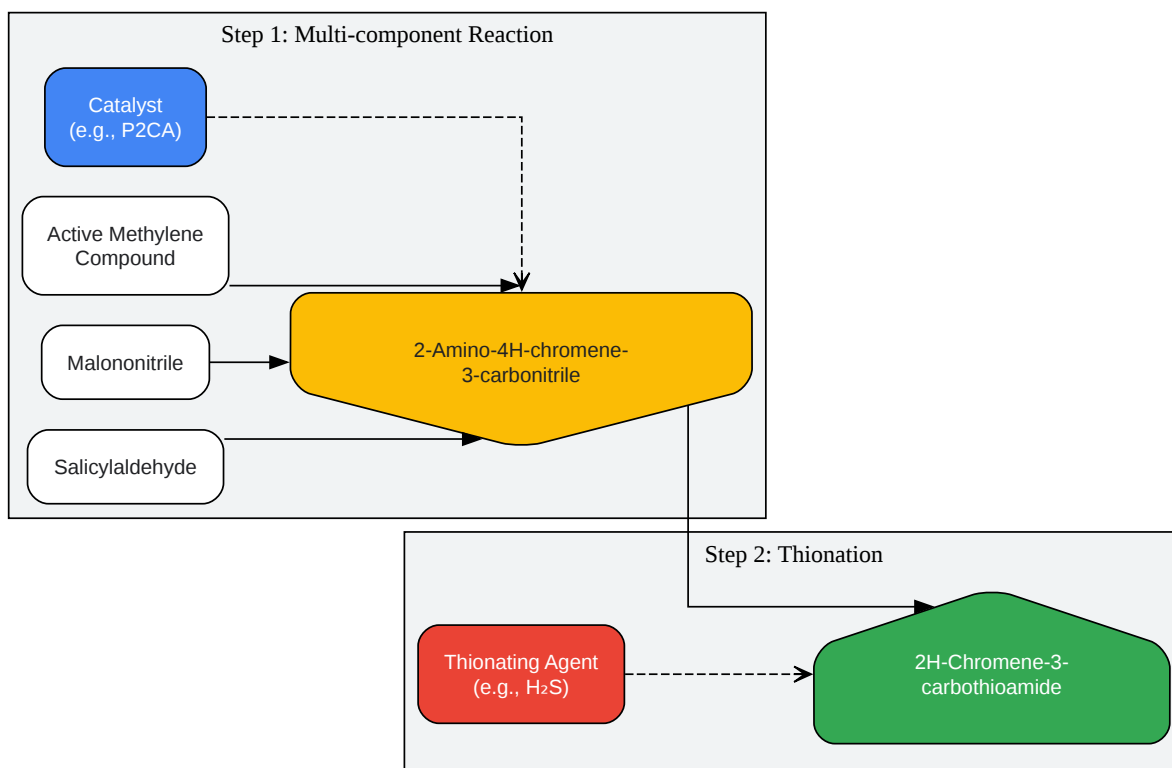
Visualizations

The following diagrams illustrate the logical workflow of the synthetic protocols.



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Caption: Synthetic workflow for **2H-chromene-3-carbothioamide**.



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Caption: General reaction pathway for the two-step synthesis.

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